molecular formula C21H14O5S B11423987 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl benzoate

Cat. No.: B11423987
M. Wt: 378.4 g/mol
InChI Key: NOAAKSNIMXSKAK-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol core. This intermediate is then esterified with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxathiol ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted benzoxathiol derivatives.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s benzoxathiol core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl benzoate is unique due to its benzoxathiol core, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H14O5S

Molecular Weight

378.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] benzoate

InChI

InChI=1S/C21H14O5S/c1-24-15-9-7-13(8-10-15)17-11-16(12-18-19(17)26-21(23)27-18)25-20(22)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

NOAAKSNIMXSKAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4)SC(=O)O3

Origin of Product

United States

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